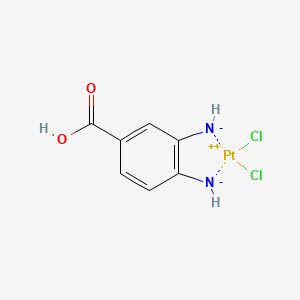
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) is a platinum-based coordination complex. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two chloride ligands and a 3,4-diaminobenzoic acid ligand coordinated to a central platinum(II) ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 3,4-diaminobenzoic acid in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction scheme is as follows:
K2[PtCl4]+3,4−diaminobenzoic acid→cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)+2KCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product.
化学反応の分析
Types of Reactions
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other molecules, such as DNA or proteins.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and other amines. These reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: These reactions often occur in biological environments or in vitro studies with biomolecules.
Major Products Formed
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum complexes in different oxidation states.
Coordination Reactions: Products include platinum-DNA or platinum-protein adducts.
科学的研究の応用
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with biomolecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form adducts with DNA, leading to the inhibition of DNA replication and cell division.
作用機序
The mechanism of action of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and adenine bases in DNA.
類似化合物との比較
Similar Compounds
Cisplatin: cis-Diamminedichloroplatinum(II), a widely used anticancer drug.
Carboplatin: cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II), a second-generation platinum-based anticancer drug.
Oxaliplatin: trans-L-1,2-diaminocyclohexaneoxalatoplatinum(II), another platinum-based anticancer drug.
Uniqueness
cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) is unique due to the presence of the 3,4-diaminobenzoic acid ligand, which may confer different reactivity and biological activity compared to other platinum-based compounds.
特性
CAS番号 |
56815-80-6 |
|---|---|
分子式 |
C7H6Cl2N2O2Pt |
分子量 |
416.12 g/mol |
IUPAC名 |
(2-azanidyl-4-carboxyphenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C7H6N2O2.2ClH.Pt/c8-5-2-1-4(7(10)11)3-6(5)9;;;/h1-3,8-9H,(H,10,11);2*1H;/q-2;;;+4/p-2 |
InChIキー |
LDMSLDCBBYXQIW-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)[NH-])[NH-].Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


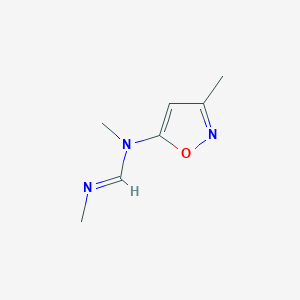
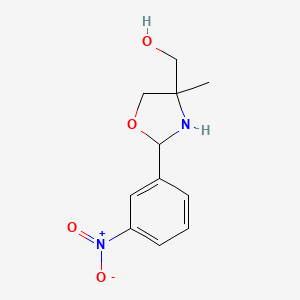
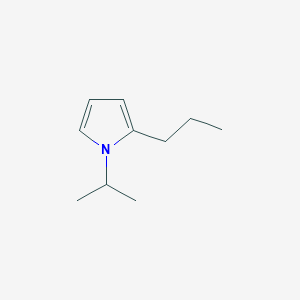
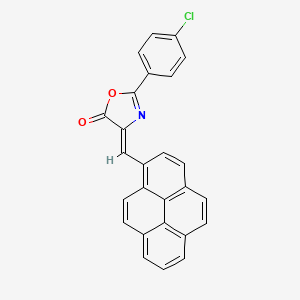
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)

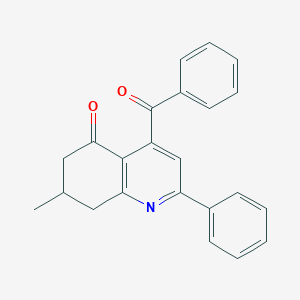

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
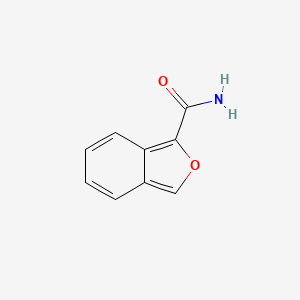
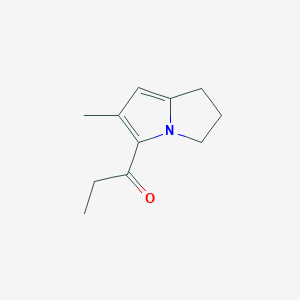

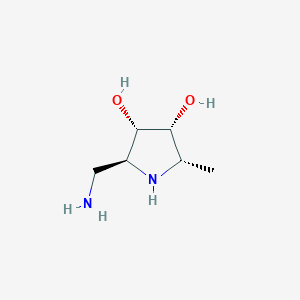
![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
